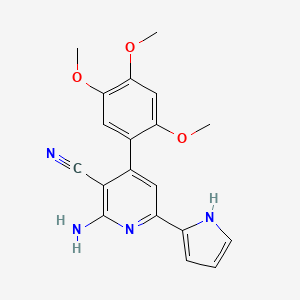
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile, also known as TPN-22, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPN-22 is a member of the nicotinonitrile family of compounds, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is known to be involved in the development of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to possess other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to have antiviral activity against certain viruses, including influenza A.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile is that it can be synthesized in high yields and purity, making it a viable candidate for further research. Additionally, studies have shown that this compound has low toxicity, suggesting that it may be well-tolerated in vivo. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several areas of future research that could be pursued with regards to 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to fully elucidate the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, studies could be conducted to investigate the potential anti-inflammatory and antiviral properties of this compound, which could have important therapeutic implications. Overall, this compound is a promising compound that warrants further investigation in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile involves several steps, including the condensation of 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with 2-amino-2-pyrrolidone to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-24-16-9-18(26-3)17(25-2)8-12(16)11-7-15(14-5-4-6-22-14)23-19(21)13(11)10-20/h4-9,22H,1-3H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWQVJTNYXIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=NC(=C2C#N)N)C3=CC=CN3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
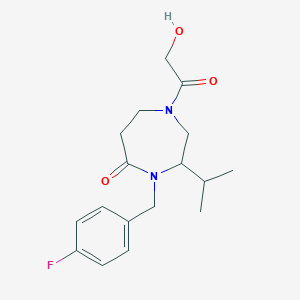
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
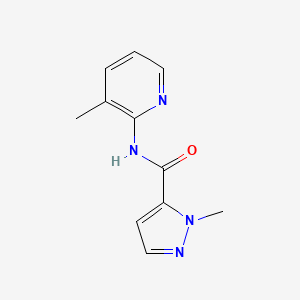
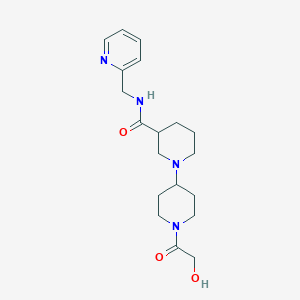
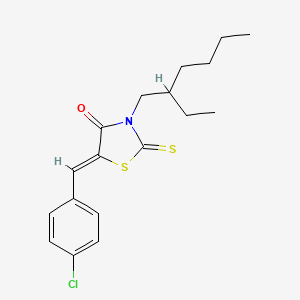
![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
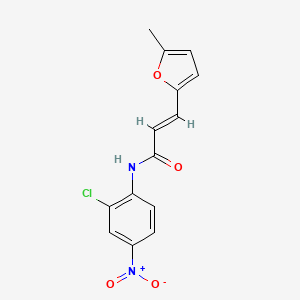
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)